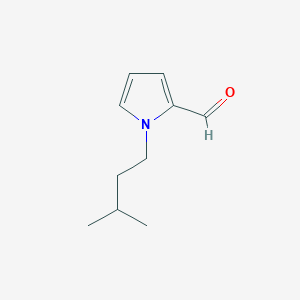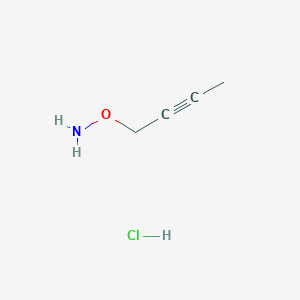
2,2'-Bithiophene, 3,3'-dioctyl-
Vue d'ensemble
Description
2,2’-Bithiophene, 3,3’-dioctyl- is a synthetic compound that has gained significant attention from the scientific and industrial community. It is an electron transporting material with the π-electrons present in the system that facilitate charge mobility .
Synthesis Analysis
The compound is typically prepared by cross-coupling starting from 2-halo thiophenes . Oligothiophenes, which are important organic electronic materials, can be produced using synthetic intermediates and Suzuki coupling .Molecular Structure Analysis
The BTI unit in 2,2’-Bithiophene, 3,3’-dioctyl- shows a strong electron withdrawing ability to reduce the highest occupied molecular orbital (HOMO) level and a good planarity to reduce the steric hindrance effectively . The combination of BTI and DTBDT units with high planarity and rigidity magnificently maintains the crystallinity of the polymer .Applications De Recherche Scientifique
Conducting Polymers and Organic Electronics
One of the most notable applications of 2,2'-Bithiophene derivatives is in the development of conducting polymers like Poly(3,4‐ethylenedioxythiophene) (PEDOT) and its complexes, for instance, PEDOT: Poly(styrenesulfonate) (PSS). These materials have gained attention for their exceptional properties, including high conductivity, transparency, and thermal stability. Such polymers are pivotal in organic electronic devices, including light-emitting diodes (LEDs), solar cells, and field-effect transistors (FETs), due to their effective charge transport and electrical interconnect capabilities (Shi, Liu, Jiang, & Xu, 2015). The mechanisms behind conductivity enhancement in PEDOT:PSS and the prospects for future research in organic electronic materials have been extensively reviewed, highlighting the critical role of 2,2'-Bithiophene derivatives in this field.
Environmental Impact and Toxicology
Although not directly related to 2,2'-Bithiophene, 3,3'-dioctyl-, research on related organic compounds like chlorophenols and herbicides (e.g., 2,4-D) has been extensive, evaluating their environmental persistence, toxic effects, and mechanisms of action. These studies provide a context for understanding the broader implications of organic compound applications and their potential environmental and health impacts. For instance, chlorophenols exhibit moderate toxicity but significant long-term environmental persistence, which might be comparable in assessing the environmental footprint of various bithiophene derivatives (Krijgsheld & Gen, 1986).
Safety and Hazards
Orientations Futures
A new series of polymer donors consisting of dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (DTBDT) and 2,2′-bithiophene-3,3′-dicarboximide (BTI) units were synthesized and named PDTBDT, PDTBDT-T, and PDTBDT-T-Cl . These results show that BTI-based polymer donors can achieve comparable performance to the classic polymer donor of PM6 by designing their molecular structure to enhance the crystallinity, promote the stacking of the acceptor, optimize the phase separation morphology, and improve the performance of the device .
Propriétés
IUPAC Name |
3-octyl-2-(3-octylthiophen-2-yl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-19-25-23(21)24-22(18-20-26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKWQYRYPHRJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467442 | |
| Record name | 2,2'-Bithiophene, 3,3'-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bithiophene, 3,3'-dioctyl- | |
CAS RN |
138058-53-4 | |
| Record name | 2,2'-Bithiophene, 3,3'-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B3047280.png)

![2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid](/img/structure/B3047285.png)




![7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B3047295.png)